吡啶-2-基]苯基}亚甲基)胺 CAS No. 1092343-86-6](/img/structure/B2914217.png)

(E)-[(3-甲氧基苯基)甲氧基]({4-[4-(三氟甲基)吡啶-2-基]苯基}亚甲基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

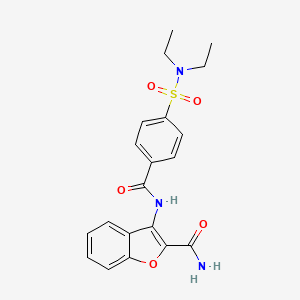

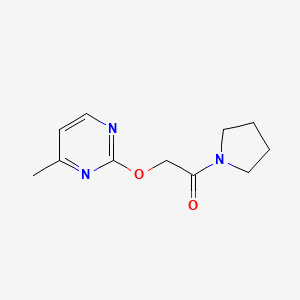

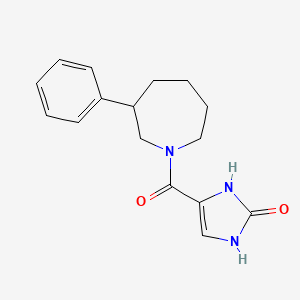

This compound is also known as Benzaldehyde, 4-[4-(trifluoromethyl)-2-pyridinyl]-, O-[(3-methoxyphenyl)methyl]oxime . It has a molecular formula of C21H17F3N2O2 .

Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group attached to a pyridinyl ring, which is connected to a phenyl ring through a methylene bridge. This phenyl ring is further connected to a methoxyphenyl group through an oxime linkage .科学研究应用

合成和化学性质

三芳胺及其衍生物,包括与指定化学结构相似的化合物,因其独特的电子性质和在电子设备中的潜在应用而经常被研究。例如,Barlow 等人(2005 年)探讨了双(三芳胺)的混价单阳离子的区间电子跃迁,分析了它们的电子耦合和电荷转移性质,这对于理解它们在有机电子学中的应用至关重要 (Barlow 等人,2005 年)。类似地,含有(甲氧基苯基)卡宾基团的化合物因其与胺的反应而被研究,导致形成氨基苯基卡宾配合物,表明它们在合成有机化学中的潜在用途 (Fischer、Heckl 和 Werner,1971 年)。

材料科学应用

在材料科学中,三芳胺的衍生物,特别是那些用甲氧基和吡啶基修饰的衍生物,因其荧光性质和作为 pH 传感器的潜力而被探索。胡等人(2013 年)合成了用各种基团官能化的三苯胺衍生物,以研究它们的光物理性质,证明了它们作为荧光 pH 传感器的适用性,因为它们具有溶剂依赖的斯托克斯位移和 pH 依赖的吸收和发射 (胡等人,2013 年)。

药物研究应用

虽然不包括有关药物使用、剂量和副作用的具体细节,但值得注意的是,三芳胺的衍生物因其生物活性而被探索。例如,具有与三芳胺相关的结构的化合物已被检查其作为黑色素生成抑制剂的潜力,表明它们在皮肤美白或治疗色素沉着过度症的皮肤病学应用中的可能用途 (崔等人,2002 年)。

作用机制

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This suggests that the compound might interact with transition metals like palladium, which are commonly used in SM reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst. Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation might occur with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound might be involved in carbon–carbon bond-forming reactions, such as the SM cross-coupling . This reaction is widely applied in organic synthesis, and it’s known for its mild and functional group tolerant reaction conditions .

Pharmacokinetics

The compound’s molecular weight is 386374, which might influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the compound’s action would depend on the specific biochemical pathways it affects. In the context of SM cross-coupling reactions, the compound could facilitate the formation of new carbon–carbon bonds . This could lead to the synthesis of new organic compounds with potential applications in various fields.

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants could influence the compound’s action, efficacy, and stability. For instance, the success of SM cross-coupling reactions often depends on the reaction conditions, including the choice of solvent, temperature, and the nature of the organoboron reagent .

属性

IUPAC Name |

(E)-N-[(3-methoxyphenyl)methoxy]-1-[4-[4-(trifluoromethyl)pyridin-2-yl]phenyl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O2/c1-27-19-4-2-3-16(11-19)14-28-26-13-15-5-7-17(8-6-15)20-12-18(9-10-25-20)21(22,23)24/h2-13H,14H2,1H3/b26-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTDQORWKMWNCL-LGJNPRDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CON=CC2=CC=C(C=C2)C3=NC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)CO/N=C/C2=CC=C(C=C2)C3=NC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2914134.png)

![Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2914136.png)

![N-[2-(1H-Indazol-6-yl)ethyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2914143.png)

![1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B2914148.png)